molecular formula C7H10N2O3 B13549698 N-Acetyl-5-nitrilonorvaline CAS No. 34972-70-8

N-Acetyl-5-nitrilonorvaline

Cat. No.: B13549698
CAS No.: 34972-70-8
M. Wt: 170.17 g/mol
InChI Key: DANYRDPZKCQUHF-UHFFFAOYSA-N
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Description

N-Acetyl-5-nitrilonorvaline is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an acetyl group, a nitrilo group, and a norvaline backbone, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-nitrilonorvaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Addition Reaction: The initial step involves the addition of acrylonitrile to a suitable substrate.

    Hydrogenation: The intermediate product undergoes hydrogenation to reduce the nitrile group.

    Coupling Reaction: The hydrogenated product is then coupled with another reactant to form a more complex intermediate.

    Cyclization: The intermediate undergoes cyclization to form a heterocyclic ring.

    Ring Opening: The cyclic compound is subjected to ring-opening reactions to introduce functional groups.

    Decarboxylation: The intermediate is decarboxylated to remove carboxyl groups.

    Acylation: Finally, the compound is acylated to introduce the acetyl group, resulting in the formation of this compound

Industrial Production Methods

For large-scale industrial production, the synthesis of this compound can be optimized by using cost-effective raw materials and efficient reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry principles, such as using water as a solvent and minimizing waste, can be applied to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-5-nitrilonorvaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.

    Cyclization: Cyclization reactions often require acidic or basic catalysts to facilitate ring closure

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Acetyl-5-nitrilonorvaline has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and enzyme activities.

    Medicine: The compound is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: This compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Acetyl-5-nitrilonorvaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-Acetyl-5-nitrilonorvaline can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

CAS No.

34972-70-8

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-acetamido-4-cyanobutanoic acid

InChI

InChI=1S/C7H10N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-3H2,1H3,(H,9,10)(H,11,12)

InChI Key

DANYRDPZKCQUHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC#N)C(=O)O

Origin of Product

United States

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